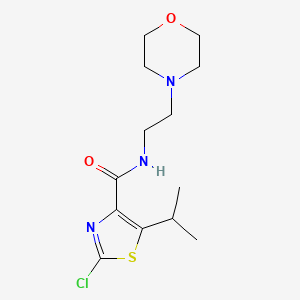
C13H20ClN3O2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C13H20ClN3O2S is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C13H20ClN3O2S typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis begins with the preparation of a suitable precursor, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and high efficiency. Industrial production methods may also involve the use of specialized equipment to handle hazardous reagents and by-products safely.
Chemical Reactions Analysis
Types of Reactions
C13H20ClN3O2S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
C13H20ClN3O2S: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of C13H20ClN3O2S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
C13H20ClN3O2S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or structural features. For example, compounds with similar molecular weights or containing chlorine, nitrogen, and sulfur atoms may exhibit comparable chemical properties. the specific arrangement of atoms and the presence of unique functional groups in This compound contribute to its distinct chemical behavior and applications.
List of Similar Compounds
C13H20ClN3O2: A compound with a similar molecular formula but lacking the sulfur atom.
C13H20N3O2S: A compound with a similar molecular formula but lacking the chlorine atom.
C13H20ClN3O2S2: A compound with an additional sulfur atom, leading to different chemical properties.
Properties
Molecular Formula |
C13H20ClN3O2S |
|---|---|
Molecular Weight |
317.84 g/mol |
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H20ClN3O2S/c1-9(2)11-10(16-13(14)20-11)12(18)15-3-4-17-5-7-19-8-6-17/h9H,3-8H2,1-2H3,(H,15,18) |
InChI Key |
CMZFBYFDQTUGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















